molecular formula C22H19NO2 B12860424 Benzyl (E)-(2-styrylphenyl)carbamate

Benzyl (E)-(2-styrylphenyl)carbamate

Cat. No.: B12860424
M. Wt: 329.4 g/mol
InChI Key: QPKXMDHAEHOOSO-FOCLMDBBSA-N
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Description

Benzyl (E)-(2-styrylphenyl)carbamate is an organic compound that belongs to the class of carbamates Carbamates are esters of carbamic acid and are widely used in organic synthesis, pharmaceuticals, and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl (E)-(2-styrylphenyl)carbamate can be synthesized through several methods. One common approach involves the reaction of benzyl chloroformate with (E)-2-styrylphenylamine in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of benzyl carbamates often involves the use of benzyl chloroformate and ammonia or amines. The reaction is carried out in large reactors with controlled temperature and pressure to ensure high yield and purity. The product is then isolated and purified using techniques such as distillation and crystallization .

Chemical Reactions Analysis

Types of Reactions

Benzyl (E)-(2-styrylphenyl)carbamate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzyl group can be substituted with other functional groups using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Halogens like chlorine or bromine in the presence of a catalyst.

Major Products Formed

    Oxidation: Oxidized derivatives of the styryl and phenyl groups.

    Reduction: Reduced forms of the carbamate and styryl groups.

    Substitution: Substituted benzyl derivatives with various functional groups.

Scientific Research Applications

Benzyl (E)-(2-styrylphenyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzyl (E)-(2-styrylphenyl)carbamate involves its interaction with specific molecular targets. For example, as a carbonic anhydrase inhibitor, it binds to the active site of the enzyme, mimicking the binding of bicarbonate and inhibiting the enzyme’s activity . This interaction can affect various physiological processes, making it a valuable compound for research and therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (E)-(2-styrylphenyl)carbamate is unique due to its combination of benzyl, styryl, and phenyl groups, which provide distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C22H19NO2

Molecular Weight

329.4 g/mol

IUPAC Name

benzyl N-[2-[(E)-2-phenylethenyl]phenyl]carbamate

InChI

InChI=1S/C22H19NO2/c24-22(25-17-19-11-5-2-6-12-19)23-21-14-8-7-13-20(21)16-15-18-9-3-1-4-10-18/h1-16H,17H2,(H,23,24)/b16-15+

InChI Key

QPKXMDHAEHOOSO-FOCLMDBBSA-N

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2/C=C/C3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC2=CC=CC=C2C=CC3=CC=CC=C3

Origin of Product

United States

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